Product packaging for 4-Nitro-3-(pyrrolidin-1-yl)pyridine(Cat. No.:CAS No. 1713160-45-2)

4-Nitro-3-(pyrrolidin-1-yl)pyridine

Cat. No.: B1402019
CAS No.: 1713160-45-2
M. Wt: 193.2 g/mol
InChI Key: ABJFFSHLMQHIES-UHFFFAOYSA-N
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Description

Historical Context of Pyridine (B92270) Scaffolds in Organic Chemistry

The history of pyridine (C₅H₅N) dates back to the 1850s when it was first discovered in bone oil. google.com Its initial isolation from coal tar was a significant milestone, providing chemists with a new aromatic heterocyclic building block. orgsyn.org Structurally related to benzene, with one carbon atom replaced by a nitrogen, pyridine exhibits unique properties, including basicity due to the lone pair of electrons on the nitrogen atom. d-nb.infonih.gov

Early synthetic milestones, such as the Hantzsch pyridine synthesis in 1881, opened the door to creating a wide variety of substituted pyridines, moving beyond reliance on natural sources. google.com This enabled systematic studies of their reactivity and properties. Over the decades, the pyridine scaffold has become recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products like vitamins (niacin, pyridoxal) and a vast number of FDA-approved drugs. chemicalbook.comwikipedia.orgnih.gov Its ability to act as a solvent, a ligand for metal catalysts, and a key pharmacophore underscores its enduring importance in the field. google.comorgsyn.org

Importance of Nitroaromatic and Amino-Heterocyclic Moieties in Synthetic Methodologies

The functional groups attached to the pyridine ring in 4-nitro-3-(pyrrolidin-1-yl)pyridine—the nitro group and the pyrrolidine (B122466) ring—are of immense importance in synthetic organic chemistry.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups. Its presence on an aromatic ring, such as pyridine, profoundly influences the ring's electronic properties. This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of modern synthetic strategy, allowing for the introduction of a wide array of nucleophiles. Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group (-NH₂), which in turn opens up a vast number of subsequent chemical transformations.

Pyrrolidine , a five-membered saturated nitrogen heterocycle, is another key structural motif. It is a ubiquitous scaffold in numerous natural alkaloids and is a key component in a significant number of pharmaceuticals, including drugs for treating hypertension and epilepsy. The pyrrolidine ring is valued for its ability to introduce a three-dimensional, non-planar structure into a molecule, which can be crucial for optimizing binding interactions with biological targets. Its basic nitrogen atom also serves as a key interaction point and a handle for further functionalization. Synthetic methods to create pyrrolidine rings and attach them to other scaffolds are a major focus of organic synthesis research.

Current Research Landscape of Functionalized Pyridine Systems

Current research on functionalized pyridine systems is vibrant and expansive, driven by their proven utility in medicinal chemistry and materials science. chemicalbook.com Scientists are continuously developing novel methods to synthesize poly-substituted and diversely functionalized pyridines, aiming to create libraries of compounds for screening against various diseases.

A significant area of focus is the development of pyridine derivatives as therapeutic agents. nih.gov They are being investigated for a wide range of biological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The pyridine ring's ability to form hydrogen bonds and participate in various intermolecular interactions makes it an ideal scaffold for designing enzyme inhibitors and receptor ligands. chemicalbook.com For instance, recent studies have explored nitropyridine derivatives as potential urease inhibitors and anticancer agents.

Significance of this compound within its Chemical Class

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical structure allows for a clear understanding of its potential significance. The compound is a substituted 3-aminopyridine (B143674) derivative, where the amino group is part of the pyrrolidine ring.

The synthesis of such a molecule would likely involve the nucleophilic aromatic substitution of a leaving group (such as a halogen) at the 3-position of a 4-nitropyridine (B72724) derivative with pyrrolidine. The strong electron-withdrawing effect of the nitro group at the para-position (C4) would facilitate this substitution at the C3 position.

This compound serves as a valuable building block. The nitro group can be reduced to an amine, yielding 3-(pyrrolidin-1-yl)pyridin-4-amine. This resulting diamine structure is a versatile precursor for the synthesis of more complex heterocyclic systems, such as imidazo[4,5-c]pyridines, which are of interest in medicinal chemistry. The strategic placement of the nitro and pyrrolidino groups makes it a useful intermediate for creating a diverse range of functionalized pyridine derivatives for further investigation.

Chemical Compound Information

Advancements in the Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs is a cornerstone of medicinal chemistry and materials science, providing a scaffold for a diverse range of applications. The primary synthetic strategies involve the carefully controlled manipulation of the pyridine ring, with nucleophilic aromatic substitution (SNAr) being the most prominent and effective method.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O2 B1402019 4-Nitro-3-(pyrrolidin-1-yl)pyridine CAS No. 1713160-45-2

Properties

IUPAC Name

4-nitro-3-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-3-4-10-7-9(8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJFFSHLMQHIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyridine (B92270) Ring System under Various Conditions

The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes it generally less reactive towards electrophilic attack than benzene but more susceptible to nucleophilic attack. gcwgandhinagar.comuoanbar.edu.iq The substituents at the 3- and 4-positions significantly modulate this intrinsic reactivity.

Electrophilic aromatic substitution on the pyridine ring is an inherently difficult process. gcwgandhinagar.com The reasons for this low reactivity are twofold: the electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles, and in acidic conditions (common for many electrophilic substitution reactions), the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further intensifies the electron-deficient nature of the ring, making it highly resistant to electrophilic attack. uoanbar.edu.iq

In 4-Nitro-3-(pyrrolidin-1-yl)pyridine, the powerful electron-withdrawing nitro group at the 4-position further deactivates the ring. While the pyrrolidinyl group at the 3-position is an activating, electron-donating group, its effect is largely overcome by the combined deactivating influence of the ring nitrogen and the nitro group. Consequently, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions are generally not viable for this compound under standard conditions.

The electron-deficient character of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced in this compound due to the presence of the strongly electron-withdrawing nitro group. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6). gcwgandhinagar.com

The nitro group at C4 strongly activates the ring for nucleophilic attack, particularly at the adjacent C3 and C5 positions. Since the C3 position is already occupied by the pyrrolidinyl group, incoming nucleophiles are strongly directed to the C5 position. Another potential site for nucleophilic attack is the C2 position, which is ortho to the ring nitrogen and meta to the nitro group. Reactions often proceed via a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex, whose formation is facilitated by the nitro group. nih.gov

A notable reaction type for nitropyridines is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom. acs.orgresearchgate.net For this compound, VNS reactions would be expected to occur preferentially at the C5 position, which is ortho to the activating nitro group.

Role of the Nitro Group in Electron Distribution and Reactivity

The nitro group exerts its electron-withdrawing influence through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework.

Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto its oxygen atoms through resonance. This effect is most pronounced at the ortho and para positions relative to the nitro group.

This strong electron withdrawal significantly reduces the electron density of the entire heterocyclic system, rendering it highly electrophilic and susceptible to attack by nucleophiles. nih.govnih.gov

The nitro group is a powerful directing group for substitution reactions.

For Nucleophilic Substitution: As a strong deactivating group with a prominent -M effect, the nitro group is a powerful ortho, para-director for nucleophilic aromatic substitution. In this compound, it strongly activates the C3 and C5 positions for nucleophilic attack. This makes the C5 position the most probable site for reactions with nucleophiles.

As a Leaving Group: In some SNAr reactions, the nitro group itself can function as a leaving group, although this is less common than substitution of a hydrogen or a halide. nih.gov

The directing effects are summarized in the table below.

Reagent TypePredicted ReactivityPrimary Directed Position(s)
ElectrophileVery LowC2, C6 (directed by pyrrolidinyl)
NucleophileHighC5 (activated by nitro group)
RadicalModerateDependent on radical nature

Contribution of the Pyrrolidinyl Substituent to Reactivity

The pyrrolidinyl group, a cyclic secondary amine, functions as a strong electron-donating group. wikipedia.org Its influence on the reactivity of the pyridine ring is primarily through a resonance effect (+M), where the lone pair of electrons on the pyrrolidinyl nitrogen is delocalized into the aromatic system.

This electron donation increases the electron density of the pyridine ring, particularly at the positions ortho and para to the point of attachment (C2, C4, and C6). This effect counteracts the electron-withdrawing nature of the ring nitrogen and the nitro group to some extent.

The placement of the electron-donating pyrrolidinyl group at C3 and the electron-withdrawing nitro group at C4 creates a "push-pull" system. The pyrrolidinyl group "pushes" electron density into the ring, which is then "pulled" by the nitro group. This electronic polarization enhances the dipole moment of the molecule and can significantly influence its interaction with reagents. While the activating nature of the pyrrolidinyl group would typically make the ring more susceptible to electrophilic attack (directing to C2 and C6), this is largely negated by the overwhelming deactivating effects of the nitro group and the pyridine nitrogen. The primary role of the pyrrolidinyl substituent in this specific molecule is to modulate the regioselectivity and kinetics of nucleophilic substitution reactions directed by the nitro group.

Electron-Donating Effects of the Amine Moiety

The basicity of the molecule is also influenced by the pyrrolidine (B122466) substituent. The nitrogen atom of the pyrrolidine ring is a basic site. nih.gov However, the delocalization of its lone pair into the aromatic ring can affect its availability for protonation compared to an isolated pyrrolidine molecule. reddit.com

Steric Hindrance Considerations

The spatial arrangement of atoms, or steric factors, also plays a crucial role in the chemical behavior of this compound. The pyrrolidine ring is a bulky substituent, and its presence adjacent to the nitro group can create steric hindrance, influencing the regioselectivity of certain reactions.

This steric bulk can impede the approach of reagents to the neighboring positions on the pyridine ring. For example, in reactions involving nucleophilic attack or coordination to a metal center, the pyrrolidine group may direct the incoming species to less hindered positions. The non-planar, three-dimensional structure of the pyrrolidine ring contributes significantly to this steric effect. nih.gov Depending on the specific conformation of the pyrrolidine ring, it can shield one face of the pyridine ring, directing reactions to the opposite face. In palladium-catalyzed diamination of alkenes, the steric hindrance of the ligand has been shown to determine whether the reaction leads to pyrrolidine or piperidine (B6355638) derivatives. organic-chemistry.org

Advanced Reaction Pathways and Cascade Reactions

The unique electronic and steric characteristics of this compound open up possibilities for complex and advanced reaction pathways.

Cycloaddition Reactions Involving Nitropyridine Scaffolds

Nitropyridines are known to participate in cycloaddition reactions, acting as the 2π-electron component. Specifically, 1,3-dipolar cycloadditions are an effective method for synthesizing new fused heterocyclic systems. nih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile (the nitropyridine) to form a five-membered ring.

Studies on 2-substituted-3-nitropyridines in 1,3-dipolar cycloaddition reactions with N-methyl azomethine ylide have demonstrated that the dipole adds at the C=C bond bearing the nitro group, which is followed by the elimination of a nitrous acid (HNO2) molecule and subsequent rearomatization of the system. nih.gov However, as noted previously, the presence of an electron-donating amine group, such as pyrrolidine, at a position that increases the electron density of the reactive C=C bond can deactivate the system towards this type of cycloaddition. nih.gov This highlights the delicate balance of electronic effects that control the feasibility of such reactions.

Table 1: Effect of Substituents on [3+2] Cycloaddition of Nitropyridines
Substituent at Position 2Substituent at Position 5Reactivity in [3+2] CycloadditionReasoning
Amine Moiety-Does not proceedElectron-donating effect of the amino group reduces electrophilicity. nih.gov
-Donor Substituent (e.g., Me, H)Does not proceedIncreased electron density deactivates the dipolarophile.
Electron-withdrawing groupElectron-withdrawing groupProceedsEnhanced electrophilicity of the C=C-NO2 bond. nih.gov

Redox Transformations of Nitropyridine Systems

The redox chemistry of nitropyridine systems is rich, primarily centered around the transformations of the nitro group. The nitro group can be reduced to a variety of other nitrogen-containing functional groups, including nitroso, hydroxylamino, and amino groups.

Electrochemical reduction of 3-nitropyridines in an acidic solution is a known method for preparing the corresponding 3-aminopyridines. google.com This transformation is significant for the synthesis of various pharmaceutical intermediates. The specific conditions of the reduction (e.g., catalyst, reducing agent, pH) can be tuned to isolate different reduction products. For instance, the reduction of 4-amino-3-nitropyridine with tin(II) chloride is a classic method for producing 3,4-diaminopyridine. google.com Metal-free reduction of aromatic nitro compounds to amines can also be achieved using reagents like diboron pinacol ester (B2pin2) and potassium tert-butoxide. organic-chemistry.org

Photochemical and Thermal Reactivity Profiles

The response of this compound to energy inputs in the form of light and heat can lead to unique chemical transformations.

Photochemical Reactivity: Photochemical reactions of nitroaromatic compounds often involve complex pathways. Upon irradiation, nitroarenes can undergo various transformations, including rearrangements and cycloadditions. While specific photochemical studies on this compound are not extensively detailed in the available literature, related systems offer insights. For example, photoirradiation of pyridines with silylborane has been shown to induce a ring contraction to yield pyrrolidine derivatives. nih.gov This suggests that the pyridine ring itself is photoactive and can undergo significant skeletal rearrangements. The presence of both a nitro group and an amino group can lead to intramolecular photochemical processes, potentially involving charge transfer states upon excitation.

Thermal Reactivity: The thermal stability of this compound is an important consideration for its synthesis and application. Studies on quaternary ammonium derivatives of 4-pyrrolidino pyridine have shown a high degree of thermal stability, with no phase transitions observed up to 350 °C. researchgate.netmdpi.com This stability is attributed to strong intermolecular interactions in the crystal lattice. mdpi.com

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis Techniques

No experimental ¹H NMR data for 4-Nitro-3-(pyrrolidin-1-yl)pyridine has been found in the searched scientific literature.

Publicly available experimental ¹³C NMR data for this compound could not be located.

There are no documented studies utilizing two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for the structural assignment of this compound.

Specific experimental Infrared (IR) and Raman spectroscopic data, including characteristic vibrational frequencies for the functional groups present in this compound, are not available in the public domain.

No experimental UV-Vis absorption spectra, which would detail the electronic transitions of this compound, have been reported in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. This technique allows for the determination of the molecular formula with a high degree of confidence.

Despite a thorough review of the scientific literature, specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has not been reported. The theoretical exact mass of this compound, based on its molecular formula C₉H₁₁N₃O₂, is 193.0851 g/mol . An experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the elemental composition.

Solid-State Structural Characterization

The arrangement of molecules in the solid state provides invaluable insights into their conformation and the non-covalent interactions that govern their packing. X-ray crystallography is the definitive method for this purpose.

X-ray Crystallography for Three-Dimensional Molecular Architecture

A comprehensive search of the Cambridge Structural Database and the broader scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, experimental data on its crystal structure, including unit cell parameters, bond lengths, bond angles, torsion angles, and intermolecular interactions, are not available at present.

In the absence of experimental crystallographic data, the precise bond lengths and angles for this compound have not been determined. Theoretical calculations could provide estimates for these parameters. For instance, the bond lengths and angles would be influenced by the electronic effects of the nitro group and the pyrrolidine (B122466) ring on the pyridine (B92270) core.

The conformation of the molecule, particularly the torsion angles defining the orientation of the pyrrolidine ring relative to the pyridine ring and the planarity of the nitro group, remains experimentally unconfirmed. The degree of twisting between the two ring systems is a key conformational feature that would be revealed by X-ray crystallography.

The nature of intermolecular forces, such as potential hydrogen bonds involving the nitro group or C-H donors, and possible π-π stacking interactions between the pyridine rings in the crystal lattice, has not been experimentally characterized. nih.gov These interactions are crucial for understanding the solid-state packing and physical properties of the compound. cardiff.ac.uk

Chiral Analysis Methodologies (If Applicable to Specific Enantiomers/Derivatives)

Chiral analysis is employed to separate and characterize enantiomers of chiral compounds. The parent molecule, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, chiral analysis methodologies are not applicable to this compound itself.

Should derivatives of this compound be synthesized that incorporate a stereocenter, for instance, by substitution on the pyrrolidine ring, then techniques such as chiral High-Performance Liquid Chromatography (HPLC) or the use of chiral derivatizing agents followed by NMR spectroscopy would be necessary to resolve and characterize the resulting enantiomers. rsc.orgmdpi.comnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Equilibrium Geometries

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For 4-Nitro-3-(pyrrolidin-1-yl)pyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. While experimental techniques like X-ray crystallography can determine these parameters for a solid-state sample, computational optimization provides these values for an isolated molecule in the gas phase.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

ParameterBond/AngleValue
Bond LengthC-N (Pyridine-Pyrrolidine)Data not available
Bond LengthC-N (Pyridine-Nitro)Data not available
Bond AngleC-C-N (Pyridine-Nitro)Data not available
Dihedral AngleC-C-N-O (Nitro group twist)Data not available

This table is for illustrative purposes only. No published data for these parameters could be located.

Electronic Structure and Molecular Orbital Analysis

DFT calculations also provide detailed insights into the electronic properties of a molecule. This includes the distribution of electrons and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound (Data Not Available)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

This table is for illustrative purposes only. No published data for these parameters could be located.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular vibrations. For this compound, this would involve identifying the characteristic vibrational modes of the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the nitro group.

Thermochemical Parameters (e.g., Heat of Formation)

DFT calculations can also be used to estimate thermochemical properties, such as the heat of formation. The heat of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. This value is important for understanding the energetic stability of a molecule.

Aromaticity Assessment (e.g., NICS values)

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic molecules with a continuous system of delocalized π-electrons. One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS is calculated as the negative of the absolute magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current), and values close to zero imply non-aromaticity researchgate.netgithub.io.

For instance, a computational study on substituted 8-hydroxyquinolines showed that the aromaticity of the pyridine ring persists regardless of the type and position of the substituent nih.govresearchgate.net. Another study on imidazo[1,2-a]pyridines demonstrated a marked decrease in the NICS value of the pyridine ring upon fusion with another heterocyclic ring, indicating a change in aromaticity researchgate.net. The integral NICS (INICS), which is derived from the integration of NICSzz-scan curves, has been proposed as a more robust measure of aromaticity nih.gov.

To provide a comparative perspective, the following table presents NICS values for pyridine and some of its derivatives. These values offer a baseline for estimating the aromaticity of the pyridine ring in the title compound.

CompoundNICS(0) (ppm)NICS(1) (ppm)Reference
Benzene-9.7- researchgate.net
Pyridine-- rsc.org
Imidazo[1,2-a]pyridine-6.6-7.9 researchgate.net

This table is for illustrative purposes and includes data for related compounds to provide context for the aromaticity of substituted pyridines.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvation, and transport properties of molecules youtube.com.

Currently, there are no specific MD simulation studies published for this compound. However, the methodology has been successfully applied to other pyridine-containing systems. For example, MD simulations have been used to investigate the behavior of the well-known cyclosporine A formulations, Sandimmune® and Neoral®, in lipid-based environments, providing insights into their clinical performance nih.gov. A snapshot from an MD simulation of pyridine in water illustrates how the solvent molecules arrange around the solute, which is crucial for understanding its solubility and reactivity in aqueous media researchgate.net.

For this compound, an MD simulation could be employed to:

Study its solvation: By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), one could analyze the radial distribution functions to understand the structure of the solvation shells around the nitro and pyrrolidinyl groups.

Analyze interactions with biological macromolecules: If this compound were to be studied as a potential drug candidate, MD simulations could be used to model its binding to a target protein, providing insights into the binding mode and affinity.

The development of neural network potentials (NNPs) trained on Density Functional Theory (DFT) calculations is a recent advancement that allows for MD simulations with quantum chemical accuracy at a lower computational cost, making it possible to simulate larger systems for longer timescales youtube.com.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction type to consider is nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.

The generally accepted mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. In the case of this compound, a nucleophile could potentially attack the positions ortho or para to the nitro group.

Computational studies on related nitropyridine systems have provided significant insights into the SNAr mechanism. For example, a computational investigation of the reaction between 2-ethoxy-3,5-dinitropyridine (B100253) and piperidine (B6355638) using DFT calculations showed that the nitro groups stabilize the transition state, thereby lowering the activation energy for the nucleophilic attack researchgate.net. Similarly, a kinetic and DFT study of the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution confirmed a mechanism where the initial nucleophilic attack is the rate-determining step researchgate.net.

It has also been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines that an unexpected nitro-group migration can occur, leading to the formation of rearranged products clockss.org. Computational methods could be employed to explore the potential energy surface of such rearrangements for this compound.

Vicarious Nucleophilic Substitution (VNS) is another important reaction pathway for nitroarenes, and computational studies have been used to analyze the reactivity patterns and mechanisms of these reactions nih.gov. Theoretical calculations have been shown to properly account for the activating and deactivating effects of substituents in these systems.

The following table summarizes key findings from computational studies on SNAr reactions of nitropyridine derivatives.

Reactant(s)Computational MethodKey Finding(s)Reference
2-Ethoxy-3,5-dinitropyridine + PiperidineDFTNitro groups stabilize the transition state of the SNAr reaction. researchgate.net
2-Methoxy-3-nitropyridine + Secondary AminesDFT/B3LYPThe first step (nucleophilic attack) is rate-determining. researchgate.net
Substituted Nitrobenzenes and NitroheteroarenesDFTEstablished theoretical scales of electrophilicity to classify a series of nitroaromatic compounds. nih.gov
Halo nitroarenes + NucleophilesQuantum Chemical CalculationsAddition of nucleophiles to form σH adducts is often faster than addition to the carbon bearing the leaving group. nih.gov

This table presents findings from studies on related nitropyridine and nitroarene compounds to illustrate the application of computational methods in elucidating SNAr reaction mechanisms.

Quantum Chemical Investigations of Intermolecular Interactions

The non-covalent interactions that a molecule can engage in are critical for understanding its physical properties, such as melting point and solubility, as well as its behavior in biological systems. Quantum chemical methods can be used to calculate the strength and nature of these interactions. The energy of interaction between molecules is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components crystalexplorer.net.

For this compound, several types of intermolecular interactions are possible:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. A computational study on hydrogen bonding in pyrimidine (B1678525) derivatives identified the pyrimidine nitrogen atoms as the major hydrogen bonding sites scirp.orgcqvip.com.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Other Interactions: Dipole-dipole interactions due to the polar C-N and N-O bonds are also expected.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing intermolecular interaction energies, decomposing them into physically meaningful components. For example, a SAPT study of hydrogen-bonded complexes of nitroxide radicals found that the interactions are largely electrostatic in nature when hydrogen fluoride (B91410) or water is the hydrogen bond donor rsc.org.

Quantum chemical calculations on co-crystals of trifluoro-meta-arylenediamines (including a pyridine derivative) with crown ethers have revealed that increasing the electron affinity of the arylenediamine strengthens the intermolecular interactions, primarily due to a greater electrostatic contribution rsc.org.

The following table presents calculated interaction energies for some representative intermolecular complexes, illustrating the strength of different types of non-covalent bonds.

Interacting MoleculesType of InteractionInteraction Energy (kcal/mol)Reference
Benzene Dimerπ-π StackingVaries with orientation researchgate.net
Pyridine Dimerπ-π StackingVaries with orientation researchgate.net
Nitroxide Radical + HFHydrogen BondDependent on substituents rsc.org
Nitroxide Radical + H2OHydrogen BondDependent on substituents rsc.org

This table provides examples of calculated interaction energies for different types of non-covalent interactions to provide context for the intermolecular forces relevant to this compound.

Electrochemical Properties and Behavior

Cyclic Voltammetry (CV) Studies of Redox Processes

Cyclic voltammetry is a potent tool for investigating the redox behavior of electroactive species like 4-Nitro-3-(pyrrolidin-1-yl)pyridine. In a typical CV experiment for a nitroaromatic compound, the voltammogram would reveal the key reduction and potential oxidation processes. For nitro-substituted pyridines, the primary electrochemical event is the reduction of the nitro group.

Studies on related nitroaromatic compounds demonstrate that the initial step is often a reversible one-electron reduction to form a nitro radical anion. The stability of this radical anion is a crucial factor influencing the subsequent electrochemical pathway. The reversibility of this initial reduction can be assessed from the ratio of the anodic to cathodic peak currents (Ipa/Ipc) in the cyclic voltammogram; a ratio close to unity suggests a stable radical anion on the timescale of the CV experiment. Subsequent reduction steps, often irreversible, lead to the formation of the nitroso, hydroxylamine (B1172632), and ultimately the amine derivatives.

For this compound, the cyclic voltammogram is expected to show a prominent cathodic peak corresponding to the reduction of the nitro group. The presence of the electron-donating pyrrolidinyl group at the 3-position would influence the potential at which this reduction occurs.

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are fundamental electrochemical parameters that quantify the ease with which a molecule accepts or donates electrons. For this compound, the primary potential of interest is the reduction potential of the nitro group.

The reduction potential is highly dependent on the solvent, electrolyte, and pH of the medium. In aprotic media, the initial one-electron reduction to the nitro radical anion is typically observed. In protic media, the reduction is often a multi-electron, multi-proton process leading directly to the hydroxylamine or amine. The electron-donating pyrrolidinyl group is expected to make the reduction of the nitro group in this compound more difficult (i.e., occur at a more negative potential) compared to unsubstituted 4-nitropyridine (B72724).

Compound/AnalogRedox ProcessPotential (V)Conditions
4-NitrothiophenolPartial reduction to 4-hydroxylaminothiophenol< -0.100 (vs. SCE)H₂SO₄ (50 mM)
4-NitrothiophenolFull reduction to 4-aminothiophenol~ -0.600 (vs. SCE)H₂SO₄ (50 mM)
4-Amino-TEMPOReversible oxidationE½ = -0.05 (vs. Ag/Ag⁺)0.1 M TEABF₄ in acetonitrile
4-Acetamide-TEMPOReversible oxidationE½ = 0.94 (vs. Ag/Ag⁺)0.1 M TEABF₄ in acetonitrile

This table presents data from related compounds to illustrate typical potential ranges for nitro group reduction and amine oxidation. The potentials for this compound are expected to be influenced by its specific substituents.

Influence of Substituents on Electrochemical Characteristics

Substituents on the pyridine (B92270) ring play a pivotal role in modulating the electrochemical properties of the molecule. The nature and position of these substituents determine the electron density on the aromatic ring and, consequently, the ease of reduction of the nitro group.

The pyrrolidin-1-yl group at the 3-position of this compound is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance. This increased electron density on the pyridine ring makes the reduction of the electron-withdrawing nitro group more challenging. As a result, the reduction potential of this compound is expected to be more negative than that of unsubstituted 4-nitropyridine.

Conversely, electron-withdrawing substituents on the pyridine ring would have the opposite effect, making the reduction of the nitro group easier and shifting the reduction potential to more positive values. For instance, the introduction of a second nitro group or a halogen atom would facilitate the reduction process.

Correlation between Experimental Electrochemical Data and Theoretical Calculations

In modern electrochemistry, theoretical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to complement and rationalize experimental findings. These computational studies can predict redox potentials, orbital energies (HOMO and LUMO), and provide insights into the structure of intermediates and transition states.

For substituted nitropyridines, a strong correlation is generally observed between experimentally determined reduction potentials and theoretically calculated parameters such as the LUMO (Lowest Unoccupied Molecular Orbital) energy. A lower LUMO energy typically corresponds to a more easily reducible compound, and thus a more positive reduction potential.

While a specific computational study on this compound is not available, theoretical investigations on related nitroaromatic compounds have demonstrated the utility of this approach. Such calculations for this compound would likely show that the electron-donating pyrrolidinyl group raises the LUMO energy compared to unsubstituted 4-nitropyridine, consistent with a more negative reduction potential. Discrepancies between experimental and theoretical values can sometimes arise due to solvent effects or complex reaction mechanisms not fully accounted for in the computational model.

Electroreduction Mechanisms of Nitro Groups on Pyridine Scaffolds

The electroreduction of a nitro group on a pyridine scaffold is a multi-step process that is highly dependent on the experimental conditions, particularly the pH of the medium.

In aprotic media: The reduction typically proceeds through the following steps:

A reversible one-electron transfer to form a stable nitro radical anion: R-NO₂ + e⁻ ⇌ [R-NO₂]⁻•

A further, often irreversible, reduction of the radical anion to a dianion, which is highly reactive and may undergo subsequent chemical reactions.

In protic media (aqueous solutions): The mechanism is more complex, involving multiple proton and electron transfers. The generally accepted pathway for the reduction of an aromatic nitro group to an amine involves a total of six electrons and six protons:

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

The intermediate hydroxylamine (R-NHOH) can be stable or undergo further reduction:

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Applications in Advanced Organic Synthesis and Functional Materials

Role as Versatile Building Blocks in Organic Synthesis

The strategic placement of the electron-withdrawing nitro group and the electron-donating pyrrolidinyl group on the pyridine (B92270) ring makes 4-Nitro-3-(pyrrolidin-1-yl)pyridine a valuable and reactive scaffold in organic synthesis.

Precursors for Further Derivatization

The structure of this compound allows for a range of derivatization reactions, targeting either the pyridine ring, the nitro group, or the pyrrolidinyl substituent. The pyridine ring itself can undergo transformations such as ring contraction reactions, a process that can lead to the formation of functionalized pyrrolidines. nih.govbohrium.comresearchgate.net The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which in turn opens up a plethora of further functionalization possibilities, including diazotization and coupling reactions. The pyrrolidine (B122466) moiety also offers sites for chemical modification. For instance, pyrrolidine-containing drugs are often synthesized from precursors like proline and 4-hydroxyproline, highlighting the potential for modifying the pyrrolidine ring within the target molecule. nih.gov

Reagents in Multicomponent Reactions

The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitro group, makes this compound a potential candidate for participation in multicomponent reactions, particularly in cycloaddition reactions. Research has shown that nitropyridines can act as 2π-partners in 1,3-dipolar cycloadditions with azomethine ylides. nih.gov This type of reaction leads to the formation of complex fused heterocyclic systems, such as pyrrolines condensed with a pyridine ring, often with a high degree of stereoselectivity. nih.gov The reaction proceeds through the addition of the dipole to the C=C bond bearing the nitro group, followed by the elimination of a nitrous acid molecule to rearomatize the system. nih.gov Although not yet specifically documented for this compound, its structural features strongly suggest its suitability as a substrate in such valuable synthetic transformations.

Potential in Ligand Design for Coordination Chemistry

The presence of two nitrogen atoms with different electronic environments—the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen in the pyrrolidine ring—endows this compound with the potential to act as a versatile ligand in coordination chemistry. Pyridine and its derivatives are well-established ligands that can coordinate to a wide variety of metal ions, forming stable complexes. researchgate.net The pyrrolidine nitrogen can also participate in coordination, potentially leading to the formation of chelate complexes or acting as a bridging ligand between metal centers. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing nitro group in this compound would influence the electron density on the pyridine nitrogen, thereby affecting the strength of the metal-ligand bond and the photophysical properties of the resulting complex. nih.govresearchgate.net

Contributions to the Development of Functional Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of novel functional materials with applications in optoelectronics and chemical sensing.

Optoelectronic Materials

Substituted pyridines and nitroaromatic compounds are known to possess interesting photophysical properties that make them suitable for applications in optoelectronics. nih.govmanipal.edu The photophysical properties of such molecules, including their absorption and emission spectra, are highly dependent on the nature and position of the substituents on the aromatic ring. ekb.eg The combination of an electron-donating group (pyrrolidinyl) and an electron-withdrawing group (nitro) on the same pyridine ring in this compound can lead to intramolecular charge transfer (ICT) characteristics. Molecules with strong ICT are often associated with large Stokes shifts and solvatochromic fluorescence, which are desirable properties for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. manipal.edu While direct studies on the optoelectronic properties of this compound are limited, research on related nitro-substituted spiropyrans has demonstrated that the nitro group plays a crucial role in their photochemical and redox properties. nih.govresearchgate.net

Chemo-sensing Agents

The development of chemosensors for the detection of specific ions and molecules is a rapidly growing area of research. Pyridine-based compounds have been extensively investigated as fluorescent and colorimetric chemosensors. researchgate.netdntb.gov.ua A structurally related compound, 4-(pyrrol-1-yl)pyridine, has been identified as a highly selective and sensitive colorimetric chemodosimeter for the detection of nitrite (B80452) ions in aqueous solutions. nih.govresearchgate.net The sensing mechanism involves a visible color change from yellow to pink upon interaction with nitrite ions. nih.gov This finding suggests that the pyrrolidinyl-pyridine scaffold is a promising platform for the design of chemosensors. The presence of the nitro group in this compound could further enhance its sensing capabilities by modulating the electronic properties of the pyridine ring and potentially introducing new binding sites for analytes. The electron-withdrawing nature of the nitro group could make the molecule more sensitive to electron-rich species or influence its interaction with specific ions. rsc.org

General Catalytic Applications of Substituted Pyridines

Substituted pyridines are a class of heterocyclic compounds that have found extensive use as catalysts and ligands in a wide array of organic transformations. Their utility stems from the nucleophilic nature of the nitrogen atom, whose basicity and steric environment can be finely tuned by the presence of various substituents on the pyridine ring. This adaptability makes them valuable tools in the hands of organic chemists for a range of applications, from accelerating reactions to controlling their stereochemical outcomes.

The catalytic activity of pyridines is exemplified by their use as base catalysts. The lone pair of electrons on the nitrogen atom can abstract a proton from a substrate, thereby increasing its reactivity toward electrophiles or nucleophiles. This principle is harnessed in classic reactions such as the Knoevenagel condensation and the Michael addition. researchgate.net Furthermore, the pyridine nitrogen can act as a nucleophilic catalyst, particularly in acylation reactions, by forming a highly reactive acylpyridinium intermediate. chempanda.com

The introduction of substituents onto the pyridine ring significantly modulates its catalytic properties. Electron-donating groups enhance the basicity and nucleophilicity of the pyridine nitrogen, making it a more potent catalyst in base- and nucleophile-catalyzed reactions. Conversely, electron-withdrawing groups decrease the basicity, which can be advantageous in preventing undesired side reactions or in applications where a milder base is required.

A notable example of a highly effective substituted pyridine catalyst is 4-(pyrrolidin-1-yl)pyridine. This compound is more basic than the commonly used 4-dimethylaminopyridine (B28879) (DMAP) and has demonstrated its utility as a powerful base catalyst in various organic reactions. nih.gov The pyrrolidinyl group at the 4-position enhances the electron density on the pyridine nitrogen, thereby increasing its catalytic efficacy.

In the context of This compound , the electronic effects of the substituents are more complex. The pyrrolidinyl group at the 3-position is an electron-donating group, which would be expected to increase the basicity of the pyridine nitrogen. However, the presence of a strongly electron-withdrawing nitro group at the 4-position counteracts this effect. The nitro group significantly reduces the electron density of the entire pyridine ring, including the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to an unsubstituted or only alkyl-substituted pyridine.

This electronic profile suggests that this compound would be a significantly weaker base and nucleophilic catalyst than 4-(pyrrolidin-1-yl)pyridine. However, this attenuated reactivity can be advantageous in specific synthetic contexts. For instance, it could serve as a mild, non-interfering base to scavenge acid generated in a reaction without promoting side reactions that a stronger base might induce.

Furthermore, the nitro group itself can participate in or influence reactions. For example, the nitro group can be reduced to an amino group, which opens up a vast array of further functionalization possibilities. This makes nitropyridine derivatives valuable intermediates in the synthesis of more complex, functionalized molecules. The reduction of a nitro group on a pyridine ring can be achieved through various methods, including catalytic hydrogenation. researchgate.netsemanticscholar.org The resulting aminopyridine can then be used to construct a variety of heterocyclic systems or to introduce other functional groups.

The catalytic applications of substituted pyridines are not limited to their role as bases or nucleophiles. They are also widely used as ligands in transition metal catalysis. The pyridine nitrogen can coordinate to a metal center, and the electronic and steric properties of the substituents on the pyridine ring can be used to tune the reactivity and selectivity of the metal catalyst. Although there are no specific reports on the use of this compound as a ligand, its unique electronic signature could potentially lead to novel catalytic activities when complexed with a suitable metal.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitro-3-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves introducing the pyrrolidine moiety to a nitropyridine precursor. A common approach is nucleophilic aromatic substitution, where pyrrolidine reacts with a nitro-substituted pyridine derivative under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C. Catalytic bases like potassium carbonate enhance reactivity . Optimization includes varying temperature, solvent polarity, and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm and nitro group deshielding effects) .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 208.09) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Standardize bioassays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Reproduce synthesis : Ensure batch-to-batch consistency via LC-MS and elemental analysis.
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-nitro-2-(pyrrolidin-1-yl)pyridine) to isolate substituent effects .

Q. How does the nitro group at the 3-position influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the para position. For Suzuki-Miyaura coupling:

  • Use Pd(PPh3_3)4_4 (5 mol%) with arylboronic acids in toluene/EtOH (3:1) at 90°C.
  • Monitor regioselectivity via 1^1H NMR; the nitro group suppresses competing side reactions compared to halogenated analogs .
  • Computational DFT studies (e.g., Gaussian 09) model charge distribution to predict reactive sites .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈2.1), aqueous solubility (≈0.5 mg/mL), and CYP450 inhibition.
  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors). The pyrrolidine ring’s flexibility enhances binding entropy .

Q. How can researchers design controlled experiments to study the stability of this compound under varying pH conditions?

  • Methodology :

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
  • Monitor degradation via UV-Vis spectroscopy (absorbance at λ = 310 nm for nitroaromatics) and LC-MS.
  • Kinetic analysis (Arrhenius plots) determines degradation half-lives. The nitro group enhances stability in acidic conditions (t1/2_{1/2} > 24 h at pH 3) but hydrolyzes rapidly in alkaline media (t1/2_{1/2} < 2 h at pH 12) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.